molecular formula C11H8FNOS B13165147 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B13165147
M. Wt: 221.25 g/mol
InChI Key: DZOUDBJDCSLKSU-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehydes substituted with a thiazole ring. The presence of the fluorine atom and the thiazole ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Aldehyde Group Introduction: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a substituted benzene with DMF and POCl3.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid.

    Reduction: 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the thiazole ring can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    4-(3-Methyl-1,2-thiazol-5-yl)benzaldehyde: Similar structure but without the fluorine atom.

Uniqueness

The unique combination of the fluorine atom and the thiazole ring in 2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde imparts distinct chemical and biological properties, such as increased stability, enhanced binding affinity, and potential for diverse chemical transformations. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is a synthetic organic compound characterized by a unique structural arrangement that includes a fluorinated benzaldehyde moiety and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antifungal applications. The presence of both the fluorine atom and the thiazole ring enhances its reactivity and biological interactions, making it a candidate for further pharmacological investigation.

  • Molecular Formula : C₁₁H₈FNOS
  • Molecular Weight : 221.25 g/mol
  • CAS Number : 1882005-64-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiazole structure allows it to modulate enzyme activity effectively, acting as either an inhibitor or an activator in various biochemical pathways. The fluorine atom enhances the compound's binding affinity to target proteins, which is crucial for its therapeutic efficacy .

Anticancer Activity

Recent studies have indicated that compounds with thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, the structure-activity relationship (SAR) analysis suggests that the incorporation of electron-donating groups like methyl at specific positions can enhance anticancer activity. In vitro assays have shown that derivatives similar to this compound demonstrate potent inhibition against cancer cell proliferation .

CompoundCell LineIC₅₀ (µg/mL)Mechanism
This compoundA549 (Lung)1.61 ± 1.92Inhibits Bcl-2
Other Thiazole DerivativesA431 (Skin)1.98 ± 1.22Induces apoptosis

Antifungal Activity

In addition to its anticancer properties, this compound has shown promise as an antifungal agent. Studies have demonstrated that it can inhibit the growth of Candida species, including Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal drugs like ketoconazole .

Case Studies

  • Study on Anticancer Efficacy : A series of thiazole derivatives were synthesized and tested for their anticancer properties. Among them, compounds structurally related to this compound showed significant activity against both A549 and A431 cell lines, demonstrating IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
  • Antifungal Evaluation : In vitro assays conducted using modified EUCAST protocols revealed that certain derivatives exhibited MIC values as low as 1.23 µg/mL against C. parapsilosis, indicating strong antifungal potential .

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

2-fluoro-4-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)8-2-3-9(6-14)10(12)5-8/h2-6H,1H3

InChI Key

DZOUDBJDCSLKSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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